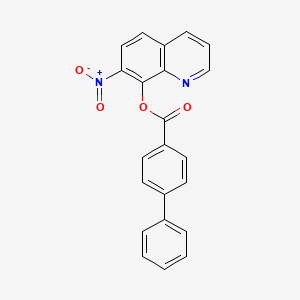
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester typically involves the esterification of 4-biphenylcarboxylic acid with 7-nitro-8-quinolyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group allows for the formation of covalent bonds with target proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester: Known for its unique ester and nitro groups.
4-Biphenylcarboxylic acid, 7-amino-8-quinolyl ester: Similar structure but with an amino group instead of a nitro group.
4-Biphenylcarboxylic acid, 7-hydroxy-8-quinolyl ester: Contains a hydroxy group, offering different reactivity.
Uniqueness
This compound is unique due to its combination of a nitro group and an ester group, which provides distinct reactivity and potential for forming diverse chemical products .
Propiedades
Número CAS |
29002-03-7 |
|---|---|
Fórmula molecular |
C22H14N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(7-nitroquinolin-8-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C22H14N2O4/c25-22(18-10-8-16(9-11-18)15-5-2-1-3-6-15)28-21-19(24(26)27)13-12-17-7-4-14-23-20(17)21/h1-14H |
Clave InChI |
OTPVYUAUGOPUMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
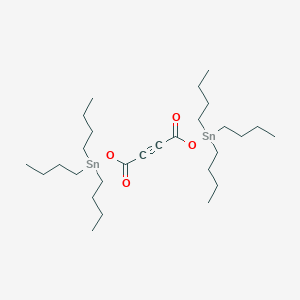
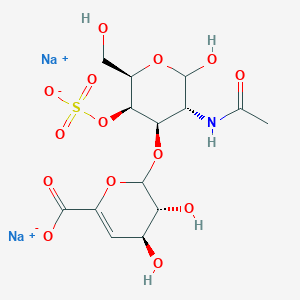
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)

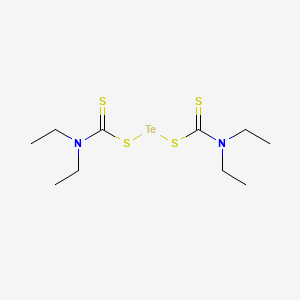

![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
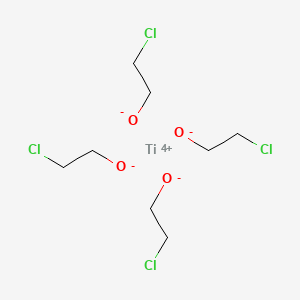
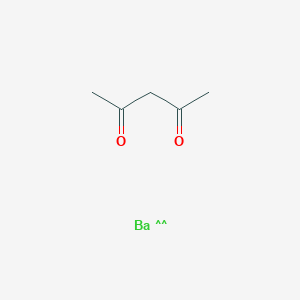
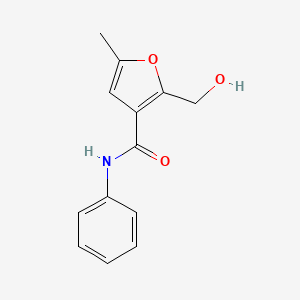
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)


